BenchChemオンラインストアへようこそ!

3-Hydroxycyclohexanecarbonitrile

Biocatalysis Process Chemistry Selectivity

3-Hydroxycyclohexanecarbonitrile (CAS 24056-33-5) is a chiral hydroxy-nitrile derivative of cyclohexane, serving as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a hydroxyl and a nitrile group on a cyclohexane ring, establishes it as a versatile scaffold for constructing complex, stereochemically-defined molecules.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 24056-33-5
Cat. No. B3381475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycyclohexanecarbonitrile
CAS24056-33-5
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)C#N
InChIInChI=1S/C7H11NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-4H2
InChIKeyFNARHEUUIFYEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycyclohexanecarbonitrile (CAS 24056-33-5): A Critical Chiral Building Block for Pharmaceutical Synthesis


3-Hydroxycyclohexanecarbonitrile (CAS 24056-33-5) is a chiral hydroxy-nitrile derivative of cyclohexane, serving as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a hydroxyl and a nitrile group on a cyclohexane ring, establishes it as a versatile scaffold for constructing complex, stereochemically-defined molecules [1]. The compound is not a generic reagent; its primary industrial and scientific value is realized in its chiral, enantiopure form, specifically the (1S,3R)-isomer, which is integral to the synthesis of the lysophosphatidic acid receptor 1 (LPA1) antagonist BMS-986278, a drug candidate in Phase II clinical trials for idiopathic pulmonary fibrosis [2].

Why a Racemic Mixture or Positional Isomer of 3-Hydroxycyclohexanecarbonitrile Cannot Be Substituted


Substituting 3-hydroxycyclohexanecarbonitrile with a racemic mixture, an incorrect regioisomer (e.g., 2- or 4-hydroxy), or the oxo- analog (3-oxocyclohexanecarbonitrile) is chemically invalid for stereospecific API syntheses. The target compound's differentiation is rooted in its required regio- and stereochemistry. The (1S,3R) configuration is essential for downstream coupling and biological activity in the BMS-986278 synthetic pathway [1]. The direct use of racemic mixtures necessitates inefficient chiral resolution steps, while other regioisomers lead to fundamentally different molecular scaffolds. The quantitative evidence below demonstrates that the only efficient and scalable route to the essential (1S,3R)-isomer is through a highly selective enzymatic cascade, not achievable with conventional chemical methods [1].

Quantitative Evidence Guide: Superior Selectivity of Enzymatic Synthesis of 3-Hydroxycyclohexanecarbonitrile vs. Chemical Routes


Chemo- and Regioselectivity: Enzymatic Allylic Oxidation vs. Chemical Methods

The key differentiator for 3-hydroxycyclohexanecarbonitrile is the proven failure of chemical allylic oxidation strategies to produce the key intermediate 3-oxocyclohex-1-enecarbonitrile with sufficient purity and scalability. In a direct comparison, chemical oxidation methods (Rh₂(cap)₄, Mn(III)OAc, or photocatalysis) showed poor conversions of only 30–40%, produced unidentified side-products, and lacked mass balance, likely due to radical oligomerization [1]. In contrast, an Unspecific Peroxygenase (UPO) variant, rAaeUPO, catalyzed the same allylic oxidation with high chemo- and regioselectivity at substrate loadings of up to 200 mM, a scalability that chemical methods could not achieve [1]. This enzymatic step is the cornerstone of a telescoped, one-pot synthesis that avoids intermediate isolation, leading to the final target compound.

Biocatalysis Process Chemistry Selectivity

Final Product Stereopurity from a One-Pot Cascade vs. Stepwise Chemical Synthesis

The teloscopic, three-step one-pot UPO-ER-ADH cascade directly delivers the final API building block, (1S,3R)-3-hydroxycyclohexanecarbonitrile, with a quantified titer of 85%, an enantiomeric excess (ee) of 97%, and a diastereomeric excess (de) of 99% [1]. This represents a significant improvement over a hypothetical multi-step chemical process that would require isolation of intermediates, leading to yield losses and additional purification costs to achieve comparable stereopurity. The ene reductase (ER) step sets the chiral center with 99% ee for the (S)-configured intermediate, and the subsequent alcohol dehydrogenase (ADH) step installs the second stereocenter with the exceptional 99% de, a level of control not reported for a chemical equivalent on this scaffold [1].

Stereoselective Synthesis One-Pot Cascade Enantiomeric Excess

Regioisomer Specificity: 3-Hydroxy vs. 4-Hydroxycyclohexanecarbonitrile for BMS-986278

While both 3- and 4-hydroxycyclohexanecarbonitriles are commercially available, only the 3-hydroxy isomer serves as the direct precursor to the oxycyclohexyl acid moiety of the LPA1 antagonist BMS-986278 [1]. The discovery synthesis of BMS-986278 specifically requires a chiral 3-substituted cyclohexanol, which is derived from (1S,3R)-3-hydroxycyclohexanecarbonitrile [2]. The 4-hydroxy isomer would result in a para-substituted cyclohexane scaffold, which is not a component of the BMS-986278 pharmacophore and would not produce the active drug candidate. This is a class-level inference based on the published structure-activity relationship of the drug candidate.

Regiochemistry Structure-Activity Relationship API Intermediate

Definitive Application Scenarios for 3-Hydroxycyclohexanecarbonitrile Based on Proven Differentiation


GMP Synthesis of the BMS-986278 API Building Block

Scenario: A CMC team is tasked with establishing a reliable, scalable, and high-purity supply chain for the oxycyclohexyl acid fragment of BMS-986278. The procurement specification demands (1S,3R)-3-hydroxycyclohexanecarbonitrile with a minimum 97% ee and 99% de. Based on the proven failure of chemical allylic oxidation methods to produce the necessary precursor at scale [1], the enzymatic cascade is the only demonstrated viable route. The compound sourced must have batch-to-batch consistency in stereopurity, directly traceable to the UPO-ER-ADH cascade process to meet regulatory filing requirements.

Development of Chiral 1,3-Substituted Cyclohexane Libraries for SAR Studies

Scenario: A medicinal chemistry group is exploring structure-activity relationships around the cyclohexane core of an LPA1 antagonist lead. They require a chirally pure, versatile building block where the nitrile group can be hydrolyzed to a carboxylic acid for coupling. The 97% ee and 99% de of the (1S,3R)-3-hydroxycyclohexanecarbonitrile provided by the enzymatic cascade [1] ensures that downstream analogues possess defined stereochemistry, eliminating ambiguous biological assay results caused by minor diastereomeric impurities.

Green Chemistry and Process Intensification Benchmarking

Scenario: A process R&D department aims to replace a low-yielding, multi-step chemical synthesis with a more sustainable biocatalytic alternative. They can benchmark their own methods against the one-pot UPO-ER-ADH cascade that produces the target compound at 85% titer in a single pot with no organic cosolvents [1]. This serves as a direct efficiency comparator for atom economy, solvent reduction, and waste minimization metrics.

Quote Request

Request a Quote for 3-Hydroxycyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.